![molecular formula C14H15N3O2S2 B2901409 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide CAS No. 1797745-44-8](/img/structure/B2901409.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H6N2 . It’s also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Based on the available information, here is a comprehensive analysis of the scientific research applications of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide”, focusing on six unique applications:
Inflammatory Disease Treatment
The compound’s scaffold, 1H-pyrrolo[2,3-b]pyridine, has been identified as a target for developing new and selective inhibitors for treating inflammatory diseases, particularly pulmonary diseases .
Cancer Therapy
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy .
Tumor Migration and Invasion Inhibition
Specific derivatives have demonstrated significant reduction in the migration and invasion abilities of cancer cells after treatment, indicating potential applications in inhibiting tumor progression .
Synthetic Methods Development
Recent efficient synthetic methods for pyrrolopyrazines, which include a pyrrole ring and a pyrazine ring related to the compound’s scaffold, have been discussed. This highlights its application in developing synthetic approaches for complex heterocyclic compounds .
Hinge Binder in Drug Design
The 1H-pyrrolo[2,3-b]pyridine motif has been used as a hinge binder in structure-based drug design strategies to develop potent FGFR inhibitors .
Biological Activity Research
A wide range of biological activities related to the pyrrolopyrazine scaffold is discussed in literature, suggesting that derivatives like “N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)thiophene-2-sulfonamide” may be researched for various biological applications .
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to the inhibition of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by this compound results in the disruption of several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Future Directions
properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-21(19,13-5-2-11-20-13)16-8-3-9-17-10-6-12-4-1-7-15-14(12)17/h1-2,4-7,10-11,16H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGGACYGFWHTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide |
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